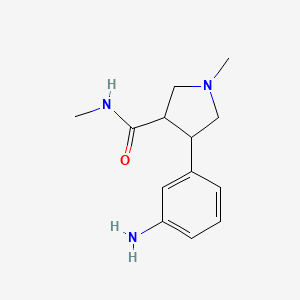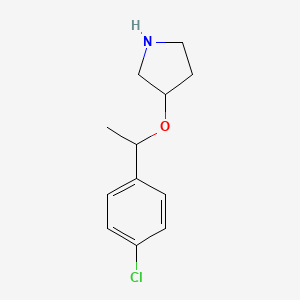
3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The presence of the 4-chlorophenyl group and the ethoxy linkage in this compound enhances its pharmacological properties, making it a valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine typically involves the reaction of 4-chlorophenyl ethanol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group of 4-chlorophenyl ethanol, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound.
化学反応の分析
Types of Reactions
3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist at specific receptors. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine
- 3-(1-(4-Fluorophenyl)ethoxy)pyrrolidine
- 3-(1-(4-Bromophenyl)ethoxy)pyrrolidine
Comparison
Compared to its analogs, 3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine may exhibit unique pharmacological properties due to the presence of the 4-chlorophenyl group. This group can influence the compound’s binding affinity to molecular targets, its metabolic stability, and its overall biological activity. The differences in the halogen substituents (chlorine, fluorine, bromine) can lead to variations in the compound’s potency, selectivity, and safety profile.
特性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC名 |
3-[1-(4-chlorophenyl)ethoxy]pyrrolidine |
InChI |
InChI=1S/C12H16ClNO/c1-9(15-12-6-7-14-8-12)10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3 |
InChIキー |
HNSAYWWKVSGZOD-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)Cl)OC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)


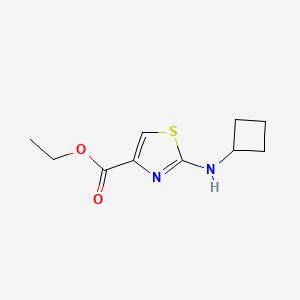
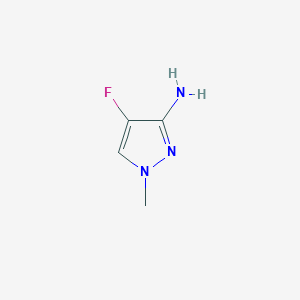
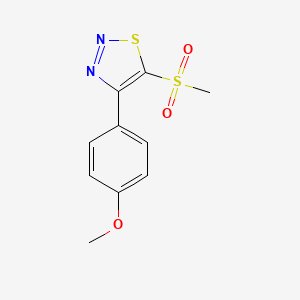

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)

